molecular formula C17H13FN2O2 B2675418 3-(1,3-benzodioxol-5-yl)-1-(3-fluorobenzyl)-1H-pyrazole CAS No. 955975-75-4

3-(1,3-benzodioxol-5-yl)-1-(3-fluorobenzyl)-1H-pyrazole

Cat. No. B2675418
CAS RN: 955975-75-4
M. Wt: 296.301
InChI Key: QMQFMDFYNGFSMN-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-1-(3-fluorobenzyl)-1H-pyrazole, also known as 3-FBP, is a heterocyclic compound with a pyrazole ring structure. It is a new synthetic compound with a wide range of applications in scientific research. The compound has been studied extensively for its potential in medicinal chemistry and drug development, as well as its biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

  • Heterocyclic compounds, including quinoxalines, indazoles, benzothiazoles, and pyrazolines, are of significant interest in drug discovery due to their diverse biological activities. These compounds have been explored for their anticancer, anti-inflammatory, antimicrobial, and antifungal properties. Their structural versatility makes them valuable scaffolds for developing novel therapeutic agents with potential applications in treating a variety of diseases (Pareek & Kishor, 2015; Denya et al., 2018; Kamal et al., 2015; Shaaban et al., 2012).

Green Chemistry and Sustainable Synthesis

  • Research on the synthesis of heterocyclic compounds using green chemistry principles has highlighted the importance of developing environmentally benign methods. The use of water and ethanol as green solvents and the exploration of organocatalysts for synthesizing tetrahydrobenzo[b]pyrans are examples of efforts to make chemical synthesis more sustainable (Kiyani, 2018).

Antimicrobial and Environmental Research

  • Studies on compounds such as parabens and benzophenone-3 have contributed to understanding their behavior in aquatic environments and their potential endocrine-disrupting effects. These studies underscore the relevance of chemical research in addressing environmental and health concerns related to the widespread use of organic compounds (Haman et al., 2015; Kim & Choi, 2014).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-[(3-fluorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-14-3-1-2-12(8-14)10-20-7-6-15(19-20)13-4-5-16-17(9-13)22-11-21-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQFMDFYNGFSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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